

Application Notes and Protocols: In Vitro Stimulation of Splenocytes with OVA (55-62)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) and its derived peptides are invaluable tools in immunological research, serving as model antigens to study T-cell responses. The **OVA (55-62)** peptide (sequence: KVVRFDKL) is a known cytotoxic T lymphocyte (CTL) epitope that binds to the MHC class I molecule H-2Kb.[1][2] In vitro stimulation of splenocytes from OVA-immunized mice with this peptide is a fundamental technique to assess antigen-specific CD8+ T-cell activation, cytokine production, and cytotoxic activity. These assays are crucial for evaluating the efficacy of vaccines, immunotherapies, and other immunomodulatory agents.

This document provides detailed protocols for the in vitro stimulation of splenocytes with the **OVA (55-62)** peptide, methods for downstream analysis, and a summary of expected quantitative outcomes.

Data Presentation

The following tables summarize representative quantitative data from studies involving the in vitro stimulation of splenocytes with OVA peptides.

Table 1: IFN-y Secretion by Splenocytes Stimulated with OVA CTL Epitopes



Stimulus	Concentration	Assay	Result (Spot Forming Cells / 10^6 splenocytes)	Reference
OVA (257-264) (SIINFEKL)	1 μg/ml	ELISPOT	~250	[1]
OVA (176-183)	10 μg/ml	ELISPOT	~150	[1]
OVA (55-62)	10 μg/ml	ELISPOT	~100	[1]
No Peptide	-	ELISPOT	<10	[1]

Table 2: Cytokine Production in Supernatants of Stimulated Spleen Cells

Stimulus	Concentrati on	Incubation Time	Cytokine Measured	Concentrati on (ng/ml)	Reference
OVA (257- 264)	1 μg/ml	48 hours	IFN-y	>10	[1]
OVA (55-62)	10 μg/ml	48 hours	IFN-y	~5	[1]
No Peptide	-	48 hours	IFN-y	<0.1	[1]

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

- 70% Ethanol
- Sterile Phosphate-Buffered Saline (PBS)



- Complete RPMI-1640 medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 μM 2-mercaptoethanol)[3][4]
- ACK Lysing Buffer (Ammonium-Chloride-Potassium)
- 70 μm cell strainer
- Sterile surgical instruments
- · Petri dishes
- 50 ml conical tubes

Procedure:

- Euthanize the mouse using a humane, institutionally approved method.
- Sterilize the abdominal area with 70% ethanol.
- Make a small incision in the skin and a subsequent incision in the peritoneal wall to expose the abdominal cavity.
- Carefully remove the spleen and place it in a petri dish containing cold, sterile PBS.
- Place a 70 μm cell strainer over a 50 ml conical tube.
- Transfer the spleen to the cell strainer.
- Gently mash the spleen through the strainer using the plunger of a sterile syringe.
- Wash the strainer with 10-15 ml of complete RPMI-1640 medium to ensure all cells are collected in the tube.
- Centrifuge the cell suspension at 500 x g for 5 minutes.[4]
- Discard the supernatant and resuspend the cell pellet in 2-5 ml of ACK lysing buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.[4]
- Add 10 ml of complete RPMI-1640 medium to stop the lysis.



- Centrifuge the cells at 500 x g for 5 minutes.
- Discard the supernatant and resuspend the splenocytes in fresh complete RPMI-1640 medium.
- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Adjust the cell concentration to the desired density for the specific assay.

Protocol 2: In Vitro Stimulation of Splenocytes with OVA (55-62)

This protocol details the stimulation of isolated splenocytes with the **OVA (55-62)** peptide for subsequent analysis of cytokine production or T-cell proliferation.

Materials:

- Isolated murine splenocytes
- Complete RPMI-1640 medium
- OVA (55-62) peptide (KVVRFDKL), sterile
- 96-well or 48-well cell culture plates
- Positive control (e.g., Concanavalin A or PMA/Ionomycin)
- Negative control (no peptide)

Procedure:

- Prepare a stock solution of the OVA (55-62) peptide in sterile PBS or DMSO. Further dilute
 to the desired working concentration in complete RPMI-1640 medium. A common final
 concentration for stimulation is 10 μg/ml.[1]
- Seed the splenocytes into the wells of a cell culture plate at a density of 5 x 10^6 cells/ml in a 48-well plate or 8 x 10^5 cells/well in a 96-well plate.[1][3]



- Add the diluted **OVA (55-62)** peptide to the appropriate wells.
- Include negative control wells with splenocytes in medium alone and positive control wells.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will vary depending on the downstream application:
 - Cytokine analysis (ELISA): 48-72 hours.[1][5]
 - ELISPOT assay: 24 hours.[1]
 - Intracellular cytokine staining (Flow Cytometry): 12 hours, with a protein transport inhibitor (e.g., Brefeldin A) added for the last 4-6 hours.[6][7]
 - CTL activity assay: 5 days.[1]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-y

This protocol describes the quantification of IFN-y in the supernatant of stimulated splenocyte cultures.

Materials:

- Supernatants from stimulated splenocyte cultures
- IFN-y ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
- Recombinant IFN-y standard
- Wash buffer (PBS with 0.05% Tween-20)
- Assay buffer (PBS with 10% FBS)
- Stop solution (e.g., 2N H2SO4)
- ELISA plate reader

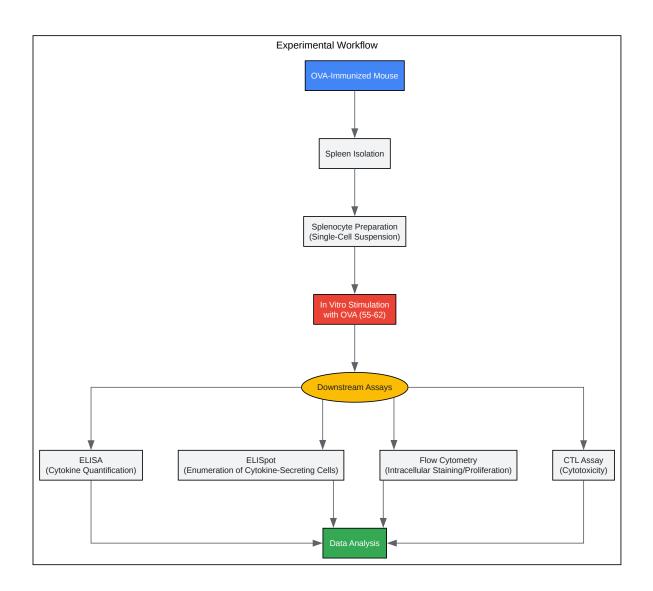


Procedure:

- Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with assay buffer for 1-2 hours at room temperature.
- Wash the plate three times.
- Add the collected cell culture supernatants and a serial dilution of the recombinant IFN-y standard to the wells.
- Incubate for 2 hours at room temperature.
- Wash the plate three times.
- Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
- Wash the plate three times.
- Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.
- Add the substrate solution and incubate until a color develops.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm using an ELISA plate reader.
- Calculate the concentration of IFN-y in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

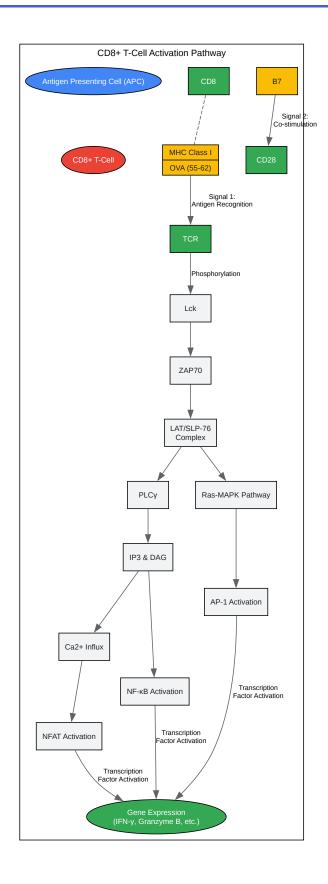




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Caption: Experimental workflow for in vitro splenocyte stimulation.





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Caption: CD8+ T-Cell activation signaling pathway.



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